1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate
Description
The compound 1,1-dioxo-1λ⁶-thiolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1λ⁶,4-thiazepane-4-carboxylate is a heterocyclic sulfone derivative featuring two distinct rings:
- A 1,1-dioxo-thiolan (tetrahydrothiophene sulfone) moiety, a five-membered sulfur-containing ring with two sulfonyl oxygen atoms.
- A 7-(2-chlorophenyl)-1,1-dioxo-thiazepane (seven-membered ring containing sulfur and nitrogen) linked via an ester bond.
Properties
IUPAC Name |
(1,1-dioxothiolan-3-yl) 7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO6S2/c17-14-4-2-1-3-13(14)15-5-7-18(8-10-26(15,22)23)16(19)24-12-6-9-25(20,21)11-12/h1-4,12,15H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISRFIPGYMZVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)OC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 1,1-dioxidotetrahydrothiophene ring can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Structural and Functional Differences
Ring Systems and Electronic Effects
- Thiolan vs.
- Thiazepane vs. Pyrazolopyridine : The seven-membered thiazepane in the target compound offers conformational flexibility compared to the rigid pyrazolopyridine in 949831-85-0, which may affect binding to biological targets .
Substituent Impact
- 2-Chlorophenyl Group : Present in the target compound and BK51770, this group enhances lipophilicity (logP) and may improve membrane permeability compared to methoxyphenyl (949831-85-0) or unsubstituted analogs.
- Ester vs. Carboxylic Acid : The ester linkage in the target compound could act as a prodrug, improving bioavailability over the carboxylic acid derivative (926260-88-0) .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
